3-Butyl-6-methyl-5-pentyluracil-

Description

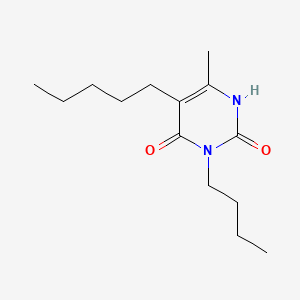

3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

92377-37-2 |

|---|---|

Molecular Formula |

C14H24N2O2 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

3-butyl-6-methyl-5-pentyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H24N2O2/c1-4-6-8-9-12-11(3)15-14(18)16(13(12)17)10-7-5-2/h4-10H2,1-3H3,(H,15,18) |

InChI Key |

ADCBMRZVEQUIMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(NC(=O)N(C1=O)CCCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

2,4-Dioxo-5-pentylpyrimidine: Similar structure but lacks the butyl and methyl substituents.

6-Methyl-2,4-dioxo-5-pentylpyrimidine: Similar structure but lacks the butyl substituent.

3-Butyl-2,4-dioxo-5-pentylpyrimidine: Similar structure but lacks the methyl substituent.

Uniqueness

3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both butyl and methyl substituents, which may confer specific chemical and biological properties not observed in its analogs.

Biological Activity

3-Butyl-6-methyl-5-pentyluracil is a derivative of uracil, a nucleobase that plays a crucial role in the structure of RNA and has been studied for its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of 3-Butyl-6-methyl-5-pentyluracil

The synthesis of 3-butyl-6-methyl-5-pentyluracil typically involves several chemical reactions that modify the uracil structure to introduce the butyl and pentyl side chains. The methodology often employs phase-transfer catalysts to enhance reaction efficiency and yield. For example, the use of polyoxyethylene glycol as a catalyst has been shown to significantly improve reaction yields and reduce reaction times during the synthesis process .

Anticancer Activity

In addition to antiviral effects, uracil derivatives have been investigated for their anticancer properties. The mechanism often involves interference with nucleic acid synthesis or modulation of cellular pathways that regulate cell proliferation and apoptosis. Although specific studies on the anticancer activity of 3-butyl-6-methyl-5-pentyluracil are sparse, similar compounds have shown promise in preclinical models.

Case Studies

- Antiviral Efficacy Study : A study conducted on a series of uracil derivatives found that modifications at specific positions on the uracil ring significantly affected their antiviral potency against HCMV. Compounds with larger alkyl substituents showed enhanced activity, suggesting that structural optimization could lead to more effective antiviral agents .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the presence and position of substituents on the uracil ring influence both antiviral activity and cytotoxicity. For instance, compounds with bulky groups at certain positions were less effective, indicating a need for careful design in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.